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Compound of Interest

Compound Name:
4-Bromo-1H-pyrazolo[4,3-

c]pyridine

Cat. No.: B1528038 Get Quote

An In-depth Technical Guide: 4-Bromo-1H-pyrazolo[4,3-c]pyridine: A Privileged Scaffold for

Modern Drug Discovery

Abstract
The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic motif in medicinal chemistry,

valued as a structural bioisostere of purine. This unique arrangement of nitrogen atoms allows

it to function as an effective "hinge-binding" scaffold in various kinase inhibitors.[1] The

strategic introduction of a bromine atom at the C4 position transforms this scaffold into a

versatile and highly reactive building block. This guide provides an in-depth analysis of 4-
Bromo-1H-pyrazolo[4,3-c]pyridine, detailing its synthesis, reactivity in pivotal cross-coupling

reactions, and its application in the development of targeted therapeutics. The protocols and

mechanistic insights herein are designed to empower researchers and drug development

professionals to effectively leverage this core in their synthetic campaigns.

Core Compound Profile
A foundational understanding of a building block's physicochemical properties is critical for its

effective use in synthesis, guiding decisions on solubility, reactivity, and purification.
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Property Value Source(s)

Molecular Formula C₆H₄BrN₃ [2][3]

Molecular Weight 198.02 g/mol [4]

CAS Number 1032943-43-3 [5]

Appearance Solid

SMILES Brc1cncc2[nH]ncc12

InChI Key
KFGSMEJCZZYNNG-

UHFFFAOYSA-N

Synthesis of the 4-Bromo-1H-pyrazolo[4,3-
c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a multi-step process that requires

careful control of regiochemistry. A representative synthesis starting from a substituted pyridine

is outlined below. The key step involves an intramolecular cyclization to form the fused pyrazole

ring.
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Synthetic Workflow
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Intramolecular Cyclization
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4-Bromo-1H-pyrazolo[4,3-c]pyridine
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Caption: Generalized synthetic workflow for the pyrazolopyridine core.
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Experimental Protocol: Representative Synthesis
This protocol is adapted from methodologies for analogous heterocyclic systems.

Starting Material Preparation: Begin with a suitable precursor such as 3-amino-4-

bromopyridine-N-oxide. The N-oxide functionality can facilitate the subsequent cyclization.

Cyclization: To a solution of the precursor in a high-boiling solvent like toluene, add a

dehydrating agent such as acetic anhydride and a nitrite source like isopentyl nitrite.[6]

Heating: Heat the reaction mixture under reflux (e.g., at 85-110°C) for several hours until

TLC or LC-MS analysis indicates the consumption of the starting material.[6]

Work-up: Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl

acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification: Purify the crude product via column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-1H-pyrazolo[4,3-
c]pyridine.

The Chemistry of a Versatile Building Block: Key
Cross-Coupling Reactions
The true synthetic power of 4-Bromo-1H-pyrazolo[4,3-c]pyridine is realized through its

participation in palladium-catalyzed cross-coupling reactions. The C4-bromo position is primed

for transformation, allowing for the introduction of a diverse array of chemical functionalities

essential for building libraries of potential drug candidates.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between the heterocyclic core and various aryl or vinyl

boronic acids/esters.[7][8] This reaction is fundamental for constructing the biaryl structures

commonly found in kinase inhibitors.
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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a

Pd(0) complex.[8][9] A base then activates the boronic acid, facilitating transmetalation, where

the organic moiety from the boron reagent is transferred to the palladium center. The cycle

concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0)

catalyst.[9][10]

Trusted Protocol: Suzuki-Miyaura Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1528038?utm_src=pdf-body-img
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup: In a reaction vessel, combine 4-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0

equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as cesium carbonate

(2.0 equiv).

Catalyst Addition: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%).

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1

ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20

minutes.[9]

Reaction: Heat the mixture to 80-100°C and monitor by TLC or LC-MS.

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent. Purify the coupled product using column chromatography.

Parameter Typical Conditions Rationale

Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄
Dppf is a robust ligand for

heteroaromatic couplings.

Base Cs₂CO₃, K₂CO₃, K₃PO₄

The base is crucial for

activating the boronic acid for

transmetalation.[10]

Solvent Dioxane/H₂O, Toluene, DMF

A biphasic system often

enhances reaction rates and

yields.[7]

Temperature 80-110°C

Sufficient thermal energy is

needed to drive the catalytic

cycle.

Expected Yield 65-95%
Highly dependent on the

coupling partners.

Buchwald-Hartwig Amination: Constructing C-N Bonds
The ability to form C-N bonds is paramount in medicinal chemistry, as amine functionalities are

ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful and
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general method for coupling amines with the 4-bromo-heterocycle, a transformation that is

often difficult to achieve via classical methods.[11][12]
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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Mechanistic Insight: Similar to the Suzuki coupling, the reaction begins with oxidative addition

of the aryl bromide to Pd(0). The resulting complex coordinates the amine. A strong, non-

nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.

Reductive elimination then forges the C-N bond and regenerates the catalyst.[11] The choice of

phosphine ligand is critical; bulky, electron-rich ligands like tBuDavePhos or XPhos accelerate

the reductive elimination step, which is often rate-limiting.[13][14]

Trusted Protocol: Buchwald-Hartwig Amination

Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine 4-
Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2

mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 2-4 mol%), and a strong base (e.g.,

sodium tert-butoxide, 1.4 equiv).[14][15]

Addition of Reagents: Add the desired primary or secondary amine (1.2 equiv) and an

anhydrous solvent such as toluene or dioxane.

Reaction: Seal the vessel and heat to 80-110°C. The reaction progress should be monitored

carefully. For 4-halopyrazoles, microwave irradiation can sometimes be used to expedite the

process.[14]

Work-up and Purification: After cooling, quench the reaction with water, extract with an

appropriate organic solvent, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl

halides.[16][17] This reaction introduces a linear, sp-hybridized carbon linker, a valuable

structural element for probing protein binding pockets and for further functionalization via click

chemistry. The reaction typically uses a dual-catalyst system of palladium and copper(I).[16]

[18]

Trusted Protocol: Sonogashira Coupling
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Reaction Setup: To a solution of 4-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and a

terminal alkyne (1.5 equiv) in a solvent like THF or toluene, add a palladium catalyst (e.g.,

Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).[18]

Base and Degassing: Add an amine base, such as triethylamine or diisopropylamine, which

also serves as a solvent. Degas the mixture with argon.

Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the

starting material is consumed.

Work-up and Purification: Filter the reaction mixture to remove salts, concentrate the filtrate,

and purify the product by column chromatography.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
The pyrazolopyridine scaffold is a proven pharmacophore for kinase inhibition. Its ability to form

key hydrogen bonds with the "hinge region" of the ATP-binding pocket mimics the interaction of

adenine, making it an ideal starting point for inhibitor design.[1][19][20] The 4-Bromo-1H-
pyrazolo[4,3-c]pyridine core has been utilized to develop potent inhibitors, such as those

targeting the ERK pathway.[19]
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Caption: Synthetic strategy for a kinase inhibitor using the core building block.

A typical synthetic strategy involves first using a Suzuki coupling to install a key aryl group at

the C4 position. Subsequent functionalization, often at one of the pyrazole or pyridine

nitrogens, followed by another coupling reaction or functional group manipulation, can be used

to build out the final molecule. This modular approach allows for the rapid generation of a

focused library of compounds for structure-activity relationship (SAR) studies.
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Conclusion
4-Bromo-1H-pyrazolo[4,3-c]pyridine is more than just a chemical reagent; it is a strategic tool

for the modern medicinal chemist. Its inherent drug-like scaffold, combined with a synthetically

versatile bromine handle, provides an efficient entry point into a rich chemical space of

potential kinase inhibitors and other targeted therapeutics. The robust and well-understood

cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—

transform this core into a platform for innovation, enabling the systematic and rational design of

next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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